

AM-211 Sodium: Technical Monograph & Research Guide

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Compound of Interest

Compound Name: AM-211 sodium

CAS No.: 1263077-74-2

Cat. No.: B605371

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Target Class: GPCR Antagonist (DP2/CRTH2) | Therapeutic Area: Respiratory & Immuno-Inflammation

Executive Technical Summary

AM-211 Sodium (CAS: 1263077-74-2) is the sodium salt form of AM-211, a potent, orally bioavailable, and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1]

Originally developed by Amira Pharmaceuticals (now part of the Bristol-Myers Squibb lineage via acquisition), AM-211 represents a critical tool compound and therapeutic candidate for modulating the Prostaglandin D2 (PGD2) axis. Unlike DP1 antagonists, AM-211 specifically blocks the PGD2-mediated recruitment and activation of Th2 lymphocytes, eosinophils, and basophils, making it a pivotal agent in the study and treatment of asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis.

Key Technical Specifications:

- Chemical Name: Sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate.[1]
- Molecular Formula: C₂₇H₂₆F₃N₂NaO₄

- Primary Mechanism: Competitive antagonism of the Gi-coupled DP2 receptor.
- Potency: Single-digit nanomolar IC₅₀ (Human DP2 ≈ 4.9 nM).

Chemical Architecture & Structural Logic

The efficacy of AM-211 stems from its optimized biphenyl-acetic acid scaffold, designed to overcome the poor bioavailability often associated with earlier indole-based CRTH2 antagonists.

Structural Analysis

The molecule is tripartite, consisting of:

- Biphenyl Core: Provides a rigid scaffold that positions the pharmacophores in the correct spatial orientation to penetrate the hydrophobic transmembrane pocket of the GPCR.
- Acetic Acid Tail (Ionizable Head): In the sodium salt form, this moiety improves aqueous solubility (critical for oral dosing). In the binding pocket, the carboxylate likely interacts with a positively charged residue (e.g., Arginine or Lysine) in the DP2 receptor orthosteric site.
- Urea Linker & Benzyl Group: The "Eastern" region of the molecule contains a urea linkage and a lipophilic benzyl ring, optimized to engage hydrophobic sub-pockets, enhancing selectivity over the related DP1 receptor.

Physicochemical Properties (Table 1)

Property	Value / Description	Significance
Form	White to off-white solid (Sodium Salt)	Salt form enhances dissolution rate compared to free acid.
Solubility	Soluble in DMSO (>10 mg/mL), Water (variable pH dependent)	Sodium salt dissociates in physiological media; free acid precipitates at low pH.
LogP (Predicted)	~4.5 (Free Acid)	High lipophilicity necessitates the salt form for formulation.
Stability	Hygroscopic; store at -20°C desiccated	Sensitive to moisture; stock solutions in DMSO are stable for months at -20°C.

Pharmacodynamics: The DP2 Antagonism

AM-211 functions by silencing the PGD₂-DP2 signaling axis. Under normal pathophysiology (e.g., asthma), Mast cell-derived PGD₂ binds DP2 on eosinophils, triggering Gi-protein coupling. This reduces cAMP and mobilizes Calcium, driving chemotaxis.

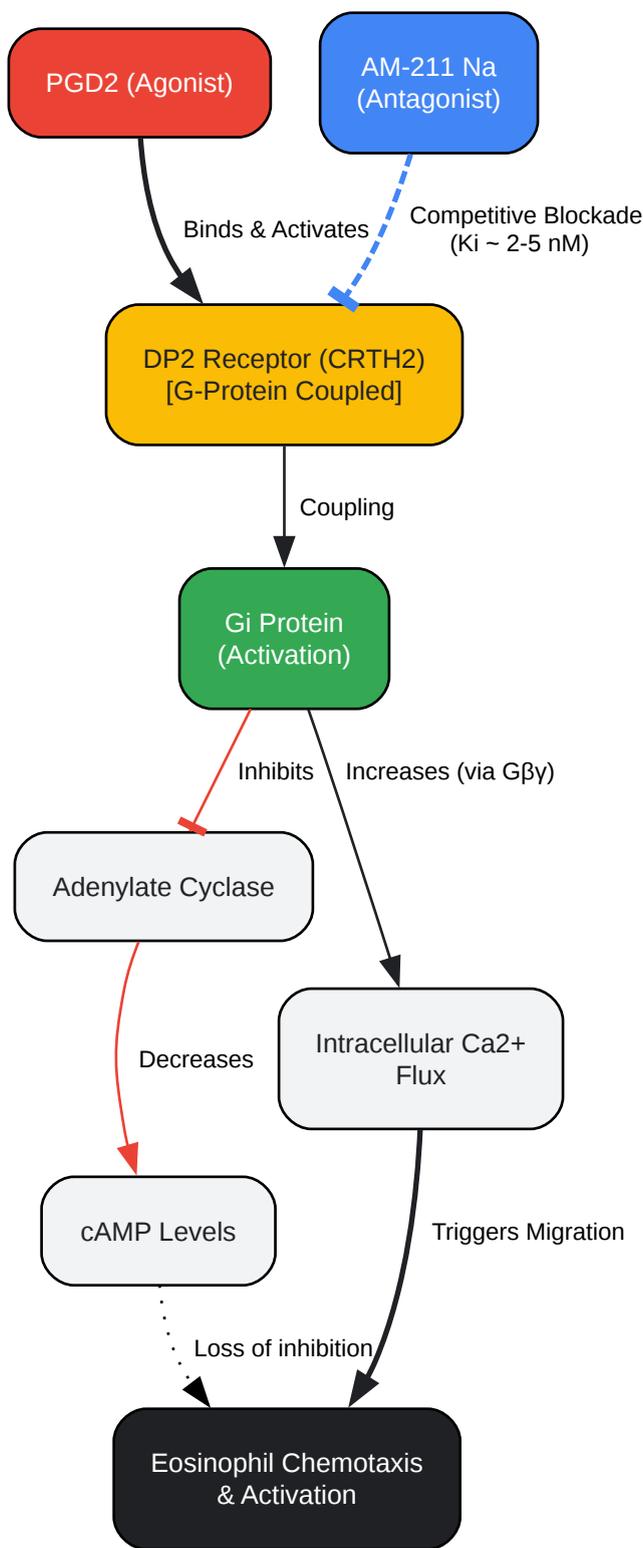
Mechanism of Action (MOA)

AM-211 binds competitively to the DP2 receptor, preventing the conformational change required for G-protein activation.

- Inhibition of Chemotaxis: Blocks eosinophil migration to the lung tissue.
- Inhibition of Activation: Prevents shape change and degranulation (release of cytotoxic proteins).
- Cytokine Dampening: Reduces Th2 cytokine release (IL-4, IL-5, IL-13).

Visualization: The PGD₂-DP2 Signaling Blockade

The following diagram illustrates the signal transduction pathway and the specific intervention point of AM-211.



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Caption: AM-211 prevents PGD2-induced Gi-protein coupling, thereby halting Calcium flux and downstream eosinophil migration.

Pharmacological Profile & Selectivity

AM-211 is distinguished by its high selectivity, a critical attribute to avoid the vascular side effects associated with DP1 or IP receptor blockade.

Potency Across Species (Table 2)

Data derived from radioligand binding assays (displacement of [³H]-PGD₂).

Species	Target (DP2) IC ₅₀ (nM)	Notes
Human	4.9	Highly potent; suitable for human translational models.
Mouse	7.8	Validates use in murine asthma/rhinitis models.[2]
Guinea Pig	4.9	Excellent correlation with human potency.
Rat	10.4	Slightly lower potency but still highly active.[3]

Selectivity Screen (Table 3)

Receptor / Enzyme	IC ₅₀ (μM)	Selectivity Ratio (vs DP2)
DP1 Receptor	> 100	> 20,000-fold
TP (Thromboxane)	> 100	> 20,000-fold
IP (Prostacyclin)	> 100	> 20,000-fold
COX-1 / COX-2	> 100	No enzymatic inhibition observed.

Source: Bain et al., 2011 (Amira Pharmaceuticals data).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility in research settings, the following protocols utilize **AM-211 Sodium**. These workflows are designed to be self-validating by including positive (PGD2) and negative (Vehicle) controls.

Protocol A: Human Eosinophil Shape Change Assay

Objective: Quantify the functional antagonism of AM-211 against PGD2-induced cytoskeletal rearrangement.

Reagents:

- Fresh human whole blood (heparinized).
- **AM-211 Sodium** (10 mM stock in DMSO).
- PGD2 (Agonist).^[3]
- Fixative (Formaldehyde).

Workflow:

- Preparation: Dilute **AM-211 Sodium** in assay buffer (PBS + 0.1% BSA) to generate a concentration curve (e.g., 0.1 nM to 1 μ M).
- Pre-incubation: Incubate 90 μ L of whole blood with 10 μ L of AM-211 dilution for 15 minutes at 37°C.
 - Control: Vehicle (0.1% DMSO final).
- Stimulation: Add PGD2 (final concentration EC_{80} , typically ~30-50 nM) and incubate for exactly 4 minutes.
- Termination: Immediately transfer to ice and add 250 μ L of cold fixative/lysing solution to stop the reaction and lyse RBCs.
- Readout: Analyze via Flow Cytometry. Gate on Eosinophils (high side scatter, CD16 negative). Measure Forward Scatter (FSC) as a proxy for shape change.

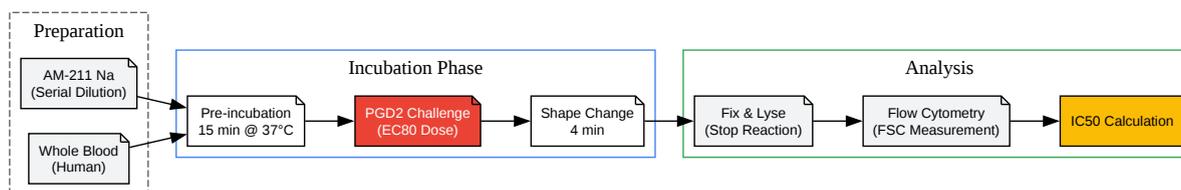
- Validation: The PGD2-only sample must show a significant FSC increase (>20%) over baseline. AM-211 should dose-dependently inhibit this increase.

Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine binding affinity (K_i) in membrane preparations.

- Membranes: HEK293 cells stably expressing human DP2.
- Ligand: [^3H]-PGD2 (approx. 1-2 nM).
- Non-specific Binding (NSB): Define using 1 μM unlabeled PGD2 or 10 μM Ramatroban.
- Incubation: 60 minutes at Room Temperature in binding buffer (10 mM HEPES, 10 mM MnCl_2 , pH 7.4). Note: MnCl_2 is crucial for DP2 agonist binding.
- Harvest: Filter through GF/C plates pre-soaked in 0.5% PEI (to reduce background).
- Analysis: Calculate IC_{50} and convert to K_i using the Cheng-Prusoff equation.

Visualization: Experimental Workflow Logic



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Caption: Step-by-step workflow for the Eosinophil Shape Change assay, the gold-standard functional readout for DP2 antagonists.

Preclinical Efficacy & Translational Insights

AM-211 has demonstrated robust efficacy in vivo, validating the DP2 receptor as a therapeutic target.

- Allergic Rhinitis (Murine Model): In OVA-sensitized mice, oral administration of AM-211 significantly inhibited sneezing frequency and nasal rubbing. This suggests that DP2 signaling contributes to the sensory nerve stimulation or local inflammation driving these symptoms.
- Asthma (Guinea Pig Model): AM-211 reduced PGD2-induced leukocyte influx into the airways.
- Pharmacokinetics: The sodium salt formulation provides rapid absorption. However, species differences in metabolism (e.g., acyl glucuronidation) must be considered when scaling to humans.

Translational Caution: While highly effective in animals, the redundancy of inflammatory pathways in humans (e.g., IL-5, IL-13, IgE pathways) means AM-211 is best viewed as part of a combination therapy or for specific endotypes (e.g., high-PGD2 asthma).

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